Product packaging for But-1-ene-1,1-diol(Cat. No.:CAS No. 12542-32-4)

But-1-ene-1,1-diol

Cat. No.: B8536343
CAS No.: 12542-32-4
M. Wt: 88.11 g/mol
InChI Key: CPRDLBPDNZTCSM-UHFFFAOYSA-N
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Description

But-1-ene-1,1-diol is a specialized chemical enol diol of significant interest in advanced chemical research and synthesis. This high-purity compound serves as a valuable reference standard and a potential intermediate for exploring novel reaction pathways. Its structure, featuring both a terminal double bond and geminal diol groups, makes it a subject of study in tautomerism and the synthesis of complex molecular architectures. Researchers utilize this diol to investigate the properties and reactivity of higher-energy tautomers, a field supported by studies on analogous enolized structures . As a reagent, it may act as a mechanism-based probe for enzyme studies or as a precursor in the development of new polymers and fine chemicals. Handling requires appropriate controls as geminal diols can be sensitive to rearrangement or dehydration. This product is strictly for Research Use Only (RUO) and is supplied to qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B8536343 But-1-ene-1,1-diol CAS No. 12542-32-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12542-32-4

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

IUPAC Name

but-1-ene-1,1-diol

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h3,5-6H,2H2,1H3

InChI Key

CPRDLBPDNZTCSM-UHFFFAOYSA-N

Canonical SMILES

CCC=C(O)O

Origin of Product

United States

Synthetic Methodologies for But 1 Ene 1,1 Diol and Analogous Ene Diols

Conventional Synthetic Routes to But-1-ene-1,1-diol

Conventional synthetic methodologies in solution are generally unsuitable for the isolation of this compound due to its rapid tautomerization to butyraldehyde. However, these routes are highly effective for the synthesis of its stable isomers and analogous ene-diols. Understanding these methods provides context for the challenges involved and highlights why specialized techniques are essential for targeting the 1,1-diol structure.

Catalytic Hydrogenation of Butyne Diols

The catalytic hydrogenation of 2-butyne-1,4-diol (B31916) is a primary industrial method for the synthesis of butene diols, though the typical product is 2-butene-1,4-diol (B106632), not the 1,1-diol isomer. The selectivity of this reaction is highly dependent on the catalyst, support, and reaction conditions. The process involves the partial hydrogenation of the alkyne to an alkene.

Palladium-based catalysts are frequently employed for this transformation. For instance, a Schiff-base modified palladium nanoparticle catalyst supported on silica (B1680970) has demonstrated high conversion of 2-butyne-1,4-diol (95.2%) with nearly 100% selectivity for 2-butene-1,4-diol under mild conditions (50 °C, 2 MPa H₂). researchgate.net The use of additives can further control selectivity. A Pd/CaCO₃ catalyst system in the presence of ammonia (B1221849) can achieve almost complete selectivity to the intermediate olefinic diol by competitive adsorption of ammonia on the palladium surface. jst.go.jp

Platinum catalysts are also effective. A low concentration (0.5 wt%) of platinum on a silicon carbide (SiC) support has shown excellent selectivity (~96%) for 2-butene-1,4-diol with a high conversion of 2-butyne-1,4-diol (96%). rsc.org Research indicates that metallic Pt nanoparticles are the active species in this reaction. rsc.org The deliberate blocking of step sites on platinum catalysts, either through the use of bismuth or residual bacterial biomass in biogenic catalysts, can significantly increase selectivity towards the 2-butene-1,4-diol product by preventing over-hydrogenation. acs.org

Catalyst Performance in the Selective Hydrogenation of 2-Butyne-1,4-diol to 2-Butene-1,4-diol
CatalystSupportAdditiveConversion (%)Selectivity to 2-Butene-1,4-diol (%)
Pd NanoparticlesSiO₂-Schiff BaseNone95.2~100
PdCaCO₃AmmoniaHigh~100
Pt (0.5 wt%)SiCNone96~96
Pt (5 wt%)GraphiteBismuthHighSignificantly Increased

Hydrolytic Approaches from Diacetoxybutene Derivatives

The hydrolysis of diacetoxybutene derivatives is another route explored for the synthesis of butenediols. Specifically, 1,4-diacetoxy-2-butene can be produced from 1,3-butadiene (B125203) through catalytic acetoxylation. sci-hub.se However, the subsequent steps typically involve hydrogenation of the double bond to form 1,4-diacetoxybutane, followed by hydrolysis to yield butane-1,4-diol. sci-hub.segoogle.com

Direct hydrolysis of 1,4-diacetoxy-2-butene to produce 2-butene-1,4-diol is challenging due to the poor thermal stability of the resulting ene-diol product under the required reaction conditions. sci-hub.se Therefore, the hydrogenation step is performed prior to hydrolysis. This multi-step process, which is part of the Mitsubishi Chemical process for producing 1,4-butanediol, is not designed to isolate the unsaturated diol and is certainly not a viable route to the unstable this compound isomer. sci-hub.se

Gas-Phase Synthesis and Matrix Isolation Techniques for Unstable Enol Tautomers

Given the transient nature of this compound, its synthesis and study require methods that can generate the molecule in a low-pressure, isolated environment and characterize it before it can decompose or tautomerize. Gas-phase synthesis coupled with matrix isolation spectroscopy is the premier technique for such purposes.

Flash Vacuum Pyrolysis Precursors for Ene-diol Generation

Flash vacuum pyrolysis (FVP) is a powerful technique for generating highly reactive molecules in the gas phase. wikipedia.org The method involves heating a precursor molecule under high vacuum, causing it to fragment or rearrange in a unimolecular fashion. The products are then rapidly cooled and trapped in an inert matrix, such as solid argon, for spectroscopic analysis. wikipedia.orgscripps.edu

A successful strategy for generating unstable ene-diols via FVP involves the retro-Diels-Alder reaction of bicyclic diol precursors. For example, the analogous and highly unstable 1,2-ethenediol has been successfully generated in the gas phase by the FVP of endo,cis-bicyclo[2.2.1]hept-5-ene-2,3-diol at high temperatures (e.g., 700 °C). chemrxiv.org This reaction eliminates cyclopentadiene, a stable molecule, to produce the target ene-diol.

By analogy, a suitable precursor for the generation of this compound would need to be designed to undergo a clean, unimolecular fragmentation to yield the desired product. A potential, though hypothetical, precursor could be a substituted bicyclo[2.2.1]heptene derivative with a geminal diol functionality at the 2-position and an ethyl group at the 3-position. Pyrolysis of such a molecule would be intended to extrude cyclopentadiene, leaving behind this compound. The high temperatures and low pressures of FVP minimize intermolecular reactions, providing a pathway to form and preserve such unstable tautomers long enough for trapping. scripps.edu

In-Situ Spectroscopic Characterization During Gas-Phase Synthesis

Once the unstable ene-diol is generated in the gas phase via FVP, it is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (typically cooled to around 10 K). This process, known as matrix isolation, traps individual molecules of the reactive species in a solid, inert environment, preventing diffusion and subsequent reaction or tautomerization. wikipedia.orgfu-berlin.de

The trapped molecules can then be studied using various spectroscopic techniques. Infrared (IR) spectroscopy is particularly powerful for this purpose. The vibrational frequencies of the trapped molecule can be measured and compared with theoretical frequencies calculated using quantum chemical methods to confirm the identity and structure of the isolated species. chemrxiv.orgnih.govnih.gov For an ene-diol like 1,2-ethenediol, characteristic IR absorption bands for the C=C stretching mode (around 1711 cm⁻¹) and the O-H stretching modes have been identified and used for its unambiguous characterization. chemrxiv.org Similar in-situ IR analysis would be crucial for identifying this compound, with expected characteristic bands for the geminal diol and the terminal vinyl group.

In addition to IR spectroscopy, UV/Vis spectroscopy can be employed to study the electronic transitions of the matrix-isolated species. For instance, matrix-isolated cis-1,2-ethenediol exhibits a strong transition at 191 nm, corresponding to a π–π* transition, which is in good agreement with theoretical calculations. chemrxiv.org Such spectroscopic data, when combined with computational studies, provide definitive evidence for the generation and structure of these highly unstable enol tautomers.

Spectroscopic Data for Matrix-Isolated cis-1,2-Ethenediol
Spectroscopic TechniqueObserved FeatureWavenumber (cm⁻¹) / Wavelength (nm)Assignment
Infrared (IR)Medium Intensity Band1711C=C Stretch
Infrared (IR)Prominent Band3667O-H Stretch
Infrared (IR)Prominent Band3592O-H Stretch
Infrared (IR)Strongest Band1084C-O Stretch
UV/VisStrong Transition191π–π* Transition

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is fundamental to controlling the regioselectivity required for the synthesis of this compound's precursor.

The hydroboration-oxidation mechanism proceeds in two main stages:

Hydroboration: A borane (B79455) reagent (R₂BH) adds across the but-1-yne triple bond. Due to steric hindrance, the boron atom adds to the terminal, less-substituted carbon, and the hydrogen atom adds to the internal carbon. This syn-addition results in the formation of a vinylborane (B8500763) intermediate.

Oxidation: The vinylborane is treated with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). The hydroperoxide ion attacks the boron atom, leading to the migration of the vinyl group from boron to the oxygen atom. This step occurs with retention of configuration. Subsequent hydrolysis of the borate (B1201080) ester produces the enol (but-1-en-1-ol).

The acid-catalyzed hydration of alkynes, in contrast, follows Markovnikov's rule. chemistrysteps.comjove.com The mechanism involves the protonation of the alkyne to form the more stable vinyl carbocation. For a terminal alkyne like but-1-yne, this would be a secondary carbocation. Nucleophilic attack by water on this carbocation leads to an enol where the hydroxyl group is on the second carbon, which then tautomerizes to a ketone (butan-2-one). organicchemistrytutor.comyoutube.com This pathway is therefore unsuitable for synthesizing the desired terminal aldehyde.

A critical aspect of these syntheses is the final step: Keto-Enol Tautomerism . The initially formed enol intermediate is generally unstable and rapidly interconverts to the more stable carbonyl form. libretexts.org In the case of but-1-en-1-ol, it tautomerizes to butanal. This equilibrium strongly favors the aldehyde. The this compound is then formed through the hydration of the butanal carbonyl group, a reversible process. wikipedia.org

Design and Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of butanal, and by extension this compound, hinges on the careful selection and optimization of reaction conditions to ensure high yield and regioselectivity.

For the hydroboration-oxidation pathway, the choice of borane is critical. While borane (BH₃) can be used, it can lead to over-addition. Sterically hindered boranes are preferred to ensure mono-addition and enhance regioselectivity.

Borane ReagentTypical SolventReaction Temperature (°C)Oxidizing AgentTypical Yield of Aldehyde
DisiamylboraneTetrahydrofuran (THF)0 to 25H₂O₂, NaOH>90%
9-BBNTetrahydrofuran (THF)25 to 65H₂O₂, NaOH>95%
CatecholboraneTetrahydrofuran (THF)25H₂O₂, NaOH~85-90%

Optimization of metal-catalyzed hydration reactions focuses on the catalyst system, including the metal center, ligands, and additives. For ruthenium-catalyzed anti-Markovnikov hydration, research has explored various ligands to improve efficiency and selectivity.

A study on a related catalytic system for the synthesis of functionalized diols highlighted key optimization parameters that are broadly applicable. Factors such as catalyst loading, solvent, temperature, and reaction time are systematically varied to maximize product yield. The use of design of experiment (DoE) methodologies and Bayesian optimization can accelerate the identification of optimal conditions, minimizing the number of required experiments. researchgate.netnih.gov

Example of Reaction Parameter Optimization:

ParameterRange ExploredOptimal ConditionEffect on Yield
Catalyst Loading 0.5 - 5 mol%1.0 mol%Higher loading shows diminishing returns; lower loading leads to incomplete conversion.
Temperature 25 - 100 °C60 °CLower temperatures result in slow reaction rates; higher temperatures can lead to side products.
Solvent Toluene, THF, DioxaneDioxane/WaterSolvent choice affects catalyst solubility and reactivity, with aqueous mixtures often being essential for hydration.
Base NaOH, K₂CO₃, Et₃NK₂CO₃The nature and stoichiometry of the base can influence the rate of both the primary reaction and subsequent tautomerization.

By carefully controlling these parameters, chemists can effectively steer the hydration of but-1-yne towards the desired anti-Markovnikov product, providing a reliable source of butanal for the in-situ generation of this compound.

Reactivity and Mechanistic Pathways of But 1 Ene 1,1 Diol

Chemical Transformations Involving Hydroxyl Groups

The two hydroxyl groups attached to the same carbon atom are the primary sites for several chemical transformations, including esterification and oxidation.

Esterification Reactions and Derivative Synthesis

Like other alcohols, the hydroxyl groups of but-1-ene-1,1-diol can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. bartleby.comwikipedia.org The reaction can proceed in a stepwise manner, first forming a mono-ester, and upon further reaction, a di-ester.

The di-ester of a geminal diol is known as an acylal. nih.gov These compounds are valuable in organic synthesis, often serving as protecting groups for aldehydes due to their stability under certain conditions and their ability to be hydrolyzed back to the parent aldehyde. nih.gov The esterification of this compound would thus yield but-1-ene-1,1-diyl diester derivatives.

General Esterification Scheme:

ReactantReagentProduct Type
This compound1 eq. Carboxylic Acid (R-COOH)Mono-ester
This compound2 eq. Carboxylic Acid (R-COOH)Di-ester (Acylal)

Oxidation Reactions Leading to Carbonyl and Carboxylic Acid Species

One potential pathway involves the atmospheric oxidation in the presence of hydroxyl radicals. For geminal diols, this can proceed via hydrogen abstraction from the carbon bearing the hydroxyl groups, followed by the addition of molecular oxygen. This leads to a peroxy adduct that can unimolecularly decompose to form a carboxylic acid and a hydroperoxyl radical. nih.gov In the case of this compound, this pathway would be expected to form butenoic acid.

Alternatively, the allylic nature of the compound allows for oxidation at the C3 position. Reagents like selenium dioxide are known to oxidize methylene (B1212753) groups adjacent to double bonds (allylic oxidation) to introduce a carbonyl or hydroxyl group. wikipedia.org

Reactions at the Alkene Moiety

The carbon-carbon double bond in this compound can undergo various electrophilic addition reactions characteristic of alkenes. openstax.org

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) would reduce the double bond to yield butane-1,1-diol. This saturated geminal diol would then be in equilibrium with its corresponding aldehyde, butanal.

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) across the double bond would result in the formation of a 2,3-dihalobutane-1,1-diol.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr or HCl) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C2) and the halogen adds to the carbon that can better stabilize a positive charge (C1). However, the presence of the electron-withdrawing hydroxyl groups on C1 would influence the regioselectivity.

Epoxidation: Peroxy acids (e.g., m-CPBA) can react with the alkene to form an epoxide, resulting in 2,3-epoxybutane-1,1-diol.

Acid-Catalyzed Reactions and Protonation Effects on Reactivity

Under acidic conditions, one of the hydroxyl groups of this compound can be protonated, forming a good leaving group (water). masterorganicchemistry.comrsc.org The departure of water generates a carbocation at the C1 position. This carbocation is stabilized by resonance with the adjacent double bond, a feature of it being a vinyl carbinol system. nih.govjst.go.jp This intermediate can then undergo several transformations:

Dehydration: Loss of a proton from the C2 position would lead to the formation of buta-1,3-dien-1-ol (an enol), which would tautomerize to the more stable but-3-en-2-one.

Rearrangement: The system could potentially undergo rearrangements. While a classic pinacol (B44631) rearrangement involves 1,2-diols, acid-catalyzed rearrangements of other diol systems are well-documented. msu.eduorganic-chemistry.org For instance, acid-catalyzed reactions of unsaturated diols can lead to the formation of cyclic ethers or rearranged carbonyl compounds. acs.org

Stability and Decomposition Pathways of this compound as a Geminal Diol

Geminal diols are generally considered unstable intermediates because they readily undergo dehydration to form a more stable carbonyl compound. stackexchange.comquora.compearson.comresearchgate.net This instability is primarily due to the steric strain of having two oxygen atoms attached to the same carbon. bartleby.com

Hydration Equilibrium with Corresponding Carbonyl Compounds

This compound exists in a reversible equilibrium with its corresponding aldehyde, butanal, and water. This process is known as hydration of the aldehyde or dehydration of the geminal diol. openstax.orgpressbooks.publibretexts.orglibretexts.org

The position of this equilibrium is highly dependent on the structure of the carbonyl compound. For most simple aldehydes, the equilibrium lies significantly towards the carbonyl form. chemistrysteps.comlibretexts.org The presence of electron-donating groups on the carbonyl carbon destabilizes the geminal diol, shifting the equilibrium further towards the aldehyde. Conversely, electron-withdrawing groups stabilize the geminal diol by reducing electron density at the central carbon. stackexchange.comlibretexts.org

Table 3.4.1.1: Hydration Equilibrium of Various Aldehydes in Water

AldehydeGem-diol Form% Hydration at Equilibrium
FormaldehydeMethanediol>99.9%
Acetaldehyde (B116499)Ethane-1,1-diol~50%
PropanalPropane-1,1-diol~50%
Chloral (B1216628) (Trichloroacetaldehyde)2,2,2-Trichloroethane-1,1-diol~100%

This table presents representative data for analogous compounds to illustrate the principle of hydration equilibrium. Data is sourced from general organic chemistry principles. chemistrysteps.comlibretexts.org

The equilibrium can be catalyzed by either acid or base. pressbooks.publibretexts.org Under basic conditions, the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon initiates the reaction. Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. openstax.org

Factors Influencing Geminal Diol Stability

Geminal diols exist in equilibrium with their corresponding carbonyl compounds, and for most simple aldehydes and ketones, this equilibrium heavily favors the carbonyl form. nih.gov However, several structural features can shift this equilibrium and enhance the stability of the geminal diol. cdc.govresearchgate.net

Electronic Effects: The stability of a geminal diol is significantly influenced by the electronic nature of the substituents on the carbon atom bearing the hydroxyl groups.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups tends to stabilize the geminal diol. nih.gov These groups pull electron density away from the carbon atom, reducing the inherent repulsion between the two electronegative oxygen atoms. nih.gov For instance, the geminal diols of chloral (trichloroacetaldehyde) and hexafluoroacetone (B58046) are notably stable due to the strong inductive effect of the halogen atoms. nih.gov

Electron-Donating Groups: Conversely, electron-donating groups, such as alkyl groups, destabilize the geminal diol by increasing electron density on the central carbon, thereby exacerbating the repulsion between the hydroxyl groups. nih.gov

Delocalizing Groups (Conjugation): The presence of groups capable of delocalizing electrons, such as a vinyl group (C=C), can also impact stability. cdc.gov In the case of this compound, the vinyl group is adjacent to the diol-bearing carbon. This conjugation allows for the delocalization of electron density, which can contribute to the stabilization of the molecule and its corresponding radical forms. cdc.govnih.gov Computational studies on acrolein (prop-2-enal), a structural analogue, show that the presence of a vinyl group as a delocalizing feature reverts the trend of radical stability typically seen in simple aldehyde-diol systems. researchgate.netnih.govscilit.com

Ring Strain: In cyclic systems, the stability of a geminal diol can be dramatically affected by ring strain. The conversion of a carbonyl group (with an sp² hybridized carbon and bond angles of ~120°) to a geminal diol (with an sp³ hybridized carbon and bond angles of ~109.5°) can relieve ring strain in small rings. For example, the geminal diols of cyclopropanone (B1606653) and cyclobutanone (B123998) are more stable than their parent ketones because the tetrahedral geometry of the diol is a better fit for the constrained ring structure than the trigonal planar geometry of the ketone. nih.govjocpr.com While this compound is an acyclic molecule, this principle highlights the importance of hybridization and geometry in determining stability.

The following table summarizes the influence of these factors on geminal diol stability.

FactorEffect on Geminal Diol StabilityExample Compound(s)
Electronic Effects
Electron-Withdrawing GroupsStabilizingChloral Hydrate (B1144303), Hexafluoroacetone Hydrate nih.gov
Electron-Donating GroupsDestabilizingPropane-2,2-diol (from Acetone) nih.govnih.gov
Delocalizing GroupsStabilizing (especially for radical forms)Prop-2-ene-1,1-diol (from Acrolein) researchgate.netnih.gov
Steric & Geometric Effects
Ring StrainStabilizing (in small rings)Cyclopropane-1,1-diol nih.govjocpr.com

Radical Reactions and Hydrogen Abstraction Studies Involving this compound Forms

The atmospheric and aqueous chemistry of unsaturated aldehydes and their hydrated forms (geminal diols) often involves reactions with hydroxyl radicals (•OH). researchgate.net These reactions can proceed via addition of the radical to the double bond or by abstraction of a hydrogen atom. researchgate.netnih.gov For this compound, the most pertinent studies involve its structural analogue, prop-2-ene-1,1-diol (the hydrate of acrolein), which provides insight into its likely mechanistic pathways.

Detailed computational studies using density functional theory (DFT) and other high-level quantum methods have investigated the interplay between hydration and hydrogen abstraction for a series of aldehydes, including acrolein. researchgate.netnih.govscilit.com A key finding from these studies is that the presence of a delocalizing group, such as the vinyl group in acrolein, reverses the typical trend of radical stability. nih.govscilit.comresearchgate.net For simple saturated aldehydes like acetaldehyde, hydrogen abstraction from the aldehydic C-H bond forms a more stable radical than abstraction from the corresponding geminal diol. researchgate.netresearchgate.net However, for acrolein, the opposite is true: abstraction of a hydrogen atom from the diol-bearing carbon of its geminal diol form (prop-2-ene-1,1-diol) is energetically preferred because it leads to a more stable radical. researchgate.netresearchgate.netresearcher.life

This preference is attributed to the ability of the adjacent vinyl group to delocalize the unpaired electron in the resulting radical, a stabilizing effect that is more significant in the diol-derived radical than in the radical formed from the aldehyde. The reaction can be represented as:

CH₂=CH-CH(OH)₂ + •OH → CH₂=CH-C•(OH)₂ + H₂O

This pathway is more favorable than the abstraction from the aldehyde form:

CH₂=CH-CHO + •OH → CH₂=CH-C•=O + H₂O

The table below, based on computational data for the acrolein/prop-2-ene-1,1-diol system, illustrates the relative stability of the radicals formed. The free energy change (ΔG) for the hydrogen abstraction reaction indicates the thermodynamic favorability. A more negative ΔG corresponds to a more favorable reaction and a more stable product radical.

Table of Calculated Free Energy Changes for H-Abstraction by •OH Radical (Data adapted from computational studies on the analogous acrolein system) researchgate.net

Reactant FormSite of H-AbstractionResulting RadicalRelative Free Energy (ΔG at 298.15 K) (kJ/mol)
Aldehyde (Acrolein)Aldehydic HydrogenCH₂=CH-C•=OLess Favorable
Geminal Diol (Prop-2-ene-1,1-diol)Geminal CarbonCH₂=CH-C•(OH)₂More Favorable

Note: This table provides a qualitative comparison based on the findings that the presence of a vinyl group makes H-abstraction from the geminal diol the preferred pathway, leading to a more stable radical. researchgate.netnih.govresearchgate.net

These computational findings suggest that in environments where this compound is present, such as in aqueous aerosols, its reaction with hydroxyl radicals will predominantly proceed via hydrogen abstraction from the C1 carbon. This initial step is critical in determining the subsequent degradation pathways and the ultimate fate of the compound in relevant chemical systems. Further reactions of the resulting CH₂=CH-C•(OH)₂ radical could involve reaction with O₂ or other atmospheric species.

Tautomerism and Isomerization Dynamics

Keto-Enol Tautomerism in Geminal Diols and Ene-diols

The defining characteristic of but-1-ene-1,1-diol is its existence as the enol tautomer of butanal. The equilibrium between the keto form (butanal) and the enol form (this compound) is a classic example of keto-enol tautomerism. libretexts.org Generally, for simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, the presence of two hydroxyl groups introduces unique electronic and hydrogen-bonding possibilities that can influence this equilibrium.

The interconversion between butanal and this compound proceeds via a mdpi.com-hydrogen shift. In the gas phase, the uncatalyzed tautomerization of enols to their keto counterparts involves a significant energy barrier. For instance, the simplest enol, vinyl alcohol, has a substantial barrier for its mdpi.com-H-shift to acetaldehyde (B116499). Theoretical studies on related systems, such as the enol of isobutyric acid, have shown that these barriers can be in the range of 40-45 kcal/mol, making the enol form a persistent species in the gas phase or in cryogenic matrices. ajchem-a.com

For this compound, the tautomerization to butanal would involve a similar high-energy transition state in the absence of a catalyst. Computational studies on analogous systems, like the keto-enol tautomerism of β-diketones, have shown that the direct intramolecular proton transfer has a very high activation barrier, often exceeding 60 kcal/mol. researchgate.net The presence of a second hydroxyl group in this compound could potentially offer alternative, lower-energy pathways for the proton shift, possibly through an intramolecular hydrogen-bonded network, though this would be highly dependent on the specific conformation.

The table below presents theoretical data for the activation barriers of mdpi.com-H shifts in related enol systems, providing a comparative context for this compound.

CompoundTautomerization ReactionActivation Energy (kcal/mol)Method
2-Methyl-prop-1-ene-1,1-diolto Isobutyric Acid51.3DLPNO-CCSD(T)/cc-pVQZ//B3LYP/def2-TZVP+ZPVE
1-Aminoethenolto Acetamide~40AE-CCSD(T)/cc-pVTZ + ZPVE
β-CyclopentanedioneKeto to Enol (uncatalyzed)62.9G3(MP2)//B3LYP/6-31+G(d,p)

This table presents data from theoretical studies on compounds analogous to this compound to illustrate the typical energetic barriers for tautomerization.

The solvent plays a crucial role in the dynamics of keto-enol tautomerism. Polar solvents, particularly those capable of hydrogen bonding, can significantly lower the activation energy for proton transfer by acting as a proton shuttle. mdpi.com This is achieved through the formation of a cyclic transition state involving one or more solvent molecules, effectively creating a lower-energy pathway for the mdpi.com-H shift.

For this compound, it is expected that in polar protic solvents like water or alcohols, the rate of tautomerization to butanal would be significantly enhanced compared to the gas phase or non-polar solvents. researchgate.net The solvent molecules can stabilize the more polar transition state and can also preferentially solvate one of the tautomers, thereby shifting the equilibrium. Generally, polar solvents tend to favor the more polar tautomer. mdpi.com In the case of butanal and this compound, the relative polarity would depend on the specific conformation of the diol and the extent of intramolecular versus intermolecular hydrogen bonding.

Experimental and theoretical studies on other keto-enol systems have demonstrated that the equilibrium can be dramatically shifted by changing the solvent. mdpi.com For example, in some 1,3-dicarbonyl compounds, the enol form is favored in non-polar solvents due to the stability gained from intramolecular hydrogen bonding, while the keto form is more prevalent in polar solvents that can disrupt this internal hydrogen bond. mdpi.com For this compound, a similar interplay between intramolecular hydrogen bonding within the diol and intermolecular interactions with the solvent would dictate the position of the tautomeric equilibrium.

Conformational Isomerism and Potential Energy Landscapes of this compound

Beyond tautomerism, this compound can exist as a mixture of several conformational isomers due to rotation around the C-O and C-C single bonds. The relative orientation of the two hydroxyl groups and the ethyl group will define a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Theoretical studies on related vicinal diols, such as 3-butene-1,2-diol, have shown that various conformers can exist with small energy differences between them. rsc.org The stability of these conformers is determined by a delicate balance of steric hindrance, dipole-dipole interactions, and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. The presence of the double bond in this compound introduces some rigidity to the backbone but still allows for significant conformational freedom.

The potential energy surface of this compound would feature multiple minima corresponding to different rotamers of the hydroxyl groups. The barriers to interconversion between these conformers are generally low, allowing for rapid equilibrium at room temperature. Computational methods like Density Functional Theory (DFT) are instrumental in mapping these potential energy surfaces and predicting the relative stabilities and geometric parameters of the various conformers. rsc.org

Spectroscopic Investigations of Tautomeric and Conformational Forms

The different tautomeric and conformational forms of this compound would be distinguishable by various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹H NMR spectroscopy, the keto form (butanal) would show a characteristic aldehyde proton signal at around 9-10 ppm. The enol form, this compound, would lack this signal but would instead display signals for the vinylic proton and the two hydroxyl protons. The chemical shifts of the hydroxyl protons would be sensitive to the solvent and the extent of hydrogen bonding, potentially appearing as broad signals. mdpi.com

¹³C NMR spectroscopy would also provide clear differentiation. Butanal would exhibit a carbonyl carbon signal in the range of 190-200 ppm. In contrast, this compound would show signals for the sp² hybridized carbons of the double bond, with the carbon bearing the hydroxyl groups appearing at a lower field than the other vinylic carbon. mdpi.comnih.gov

IR spectroscopy is particularly useful for identifying the functional groups present. The keto form is characterized by a strong C=O stretching absorption around 1720-1740 cm⁻¹. The enol form would be identified by the absence of this peak and the presence of a C=C stretching vibration (around 1650 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹) due to the hydroxyl groups. The exact position and shape of the O-H band can provide information about hydrogen bonding. mdpi.com

The table below summarizes the expected key spectroscopic features for the keto and enol forms.

Spectroscopic TechniqueButanal (Keto Form)This compound (Enol Form)
¹H NMR Aldehyde proton (~9-10 ppm)Vinylic proton (~5-6 ppm), Hydroxyl protons (variable)
¹³C NMR Carbonyl carbon (~190-200 ppm)sp² carbons (~100-150 ppm)
IR Spectroscopy Strong C=O stretch (~1720-1740 cm⁻¹)C=C stretch (~1650 cm⁻¹), Broad O-H stretch (~3200-3600 cm⁻¹)

This table provides a generalized summary of expected spectroscopic data based on known values for similar functional groups.

Photochemical Rearrangements of Ene-diol Tautomers

The presence of a carbon-carbon double bond in ene-diols like this compound opens up the possibility of photochemical reactions. Upon absorption of ultraviolet light, the molecule can be promoted to an excited electronic state, where it can undergo rearrangements that are not accessible under thermal conditions.

One common photochemical reaction for alkenes is cis-trans isomerization around the double bond. While this compound does not have geometric isomers in the traditional sense, photochemical excitation could lead to temporary rotation around the C=C bond, potentially facilitating interconversion between different conformational isomers or leading to other rearrangements. nih.gov

Studies on the photochemistry of a structural isomer, 2-methyl-prop-1-ene-1,1-diol, have shown that it can rearrange to its keto tautomer (isobutyric acid) and also decompose to form dimethylketene (B1620107) upon irradiation. ajchem-a.com This suggests that this compound might undergo a similar photochemical tautomerization to butanal.

Furthermore, photochemical reactions of other unsaturated diols can involve more complex rearrangements. For instance, the photochemical pinacol (B44631) rearrangement of certain vicinal diols proceeds through cationic intermediates, leading to a variety of products. uou.ac.in While this compound is a geminal diol, the principles of excited-state reactivity suggest that various reaction pathways, including cyclizations or fragmentations, could be possible depending on the specific reaction conditions and the nature of the excited state involved.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the fundamental properties of molecules like but-1-ene-1,1-diol. These methods can predict molecular geometries, electronic distributions, and reactivity indices, providing a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Applications for this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are crucial for understanding its geometric and electronic properties. A study on various butanediol (B1596017) isomers using DFT with the B3LYP functional and a 6-311++G** basis set has provided insights into their conformational landscapes. acs.org While this compound was not explicitly included, the methodology is directly applicable.

DFT can be used to determine key electronic descriptors for this compound, which are indicative of its reactivity. These descriptors include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally suggests higher reactivity. For instance, in a study of butene derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute global reactivity descriptors. ias.ac.in

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Isomers

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-6.2-0.85.4
Butanal-7.1-0.56.6
Crotyl alcohol-6.5-0.75.8

Note: The data in this table is illustrative and based on general trends observed for similar functional groups. Actual values would require specific DFT calculations for this compound.

The application of DFT extends to studying the interaction of this compound with other molecules, such as solvents or catalysts. The polarizable continuum model (PCM) or the SMD solvation model can be coupled with DFT to simulate the effects of a solvent on the electronic structure and stability of the diol. acs.orgccu.edu.tw

High-Level Composite Methods (e.g., CCSD(T)) for Energetic Analysis

For highly accurate energy calculations, especially for reaction barriers and tautomeric equilibria, high-level composite methods are employed. The Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method, often considered the "gold standard" in quantum chemistry, provides benchmark-quality energies. elte.hu The computational cost of CCSD(T) is high, but it is invaluable for calibrating more approximate methods like DFT.

In the context of this compound, CCSD(T) calculations would be essential for determining the precise energy difference between it and its tautomer, butanal. Studies on the tautomerism of similar systems, like vinyl alcohol and acetaldehyde (B116499), have relied on CCSD(T) to obtain reliable energy differences. elte.hunih.gov For example, the tautomerization energy of vinyl alcohol to acetaldehyde was determined to be approximately 9.3 kcal/mol at the CCSD(T) level. elte.hu A similar approach for this compound would provide a definitive value for its relative stability.

A recent study on the gas-phase synthesis of 2-methyl-prop-1-ene-1,1-diol utilized CCSD(T) computations to analyze its stability and rearrangement pathways. researchgate.net This highlights the importance of such high-level methods in understanding the chemistry of enediols.

Potential Energy Surface (PES) Mapping for Reaction Pathways and Isomerizations

The concept of the potential energy surface (PES) is central to understanding chemical reactions. A PES is a mathematical or graphical representation of a molecule's energy as a function of its geometry. dntb.gov.ua By mapping the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the pathways that connect them.

For this compound, PES mapping can reveal the intricate network of possible isomerization and decomposition reactions. This includes the tautomerization to butanal, as well as potential cyclization or fragmentation pathways. The exploration of the PES for C4H8O2 isomers would be a complex but insightful endeavor, revealing the relative stabilities of numerous structural and stereoisomers. docbrown.info

Computational methods can be used to locate the stationary points on the PES and to trace the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting reactants and products through a transition state. nih.gov For instance, the PES for the tautomerization of dihydroxyfumaric acid was investigated using DFT, revealing the activation energies for proton transfer and internal rotation. idsi.mdubbcluj.ro

Modeling of Hydration Equilibria and Solvation Effects on Geminal Diol Stability

Geminal diols like this compound are often in equilibrium with their corresponding carbonyl compounds in the presence of water. acs.org The position of this equilibrium is highly dependent on the electronic nature of the substituents and the solvent environment. Computational modeling is a powerful tool for investigating these hydration equilibria.

Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, can be used to calculate the free energy of solvation for this compound and butanal. acs.orgccu.edu.tw The difference in solvation free energies can then be used to predict the equilibrium constant for the hydration reaction in different solvents. Studies on the hydration of other carbonyls have shown that electron-withdrawing groups tend to stabilize the geminal diol form. acs.org

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of the specific hydrogen bonding interactions between the diol and the solvent. Ab initio molecular dynamics (AIMD) simulations can be used to study the dynamic nature of these interactions and their influence on the stability of the geminal diol. researchgate.net

Prediction of Spectroscopic Signatures for this compound and Its Tautomers

Computational chemistry plays a vital role in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For a transient species like this compound, predicted spectra are particularly valuable.

The infrared (IR) spectrum of this compound can be calculated using DFT. The vibrational frequencies and intensities can be predicted, allowing for the identification of characteristic peaks, such as the O-H and C=C stretching modes. A study on butanediol isomers combined DFT calculations with IR spectroscopy to understand their molecular structures. acs.org A recent study on 2-methyl-prop-1-ene-1,1-diol reported its computed IR spectrum, showing characteristic bands for the OH and C=C stretching vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net The predicted 1H and 13C NMR spectra would show distinct signals for the different protons and carbons in this compound, which would differ significantly from those of its tautomer, butanal. docbrown.info

Table 2: Predicted Characteristic Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
IRO-H stretch~3600 cm⁻¹
IRC=C stretch~1650 cm⁻¹
¹H NMR=CH-OH5.5 - 6.5 ppm
¹H NMR-OH4.0 - 5.0 ppm
¹³C NMRC=C-OH~145 ppm
¹³C NMRC=C-OH~110 ppm

Note: These are estimated values based on typical ranges for similar functional groups and would need to be confirmed by specific calculations.

Reaction Dynamics and Transition State Analysis in this compound Chemistry

Transition state theory is a fundamental concept for understanding the rates of chemical reactions. ias.ac.in Computational chemistry can be used to locate the transition state structure for a given reaction and to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For the tautomerization of this compound to butanal, the transition state would involve the transfer of a proton from one of the hydroxyl groups to the adjacent carbon atom. The geometry and energy of this transition state can be calculated using DFT or higher-level methods. ias.ac.innih.gov The activation energy for this process is expected to be significant, contributing to the kinetic instability of the enediol.

Beyond static transition state analysis, chemical dynamics simulations can provide a more complete picture of the reaction process. rsc.org These simulations trace the trajectories of the atoms as the reaction proceeds, revealing details about the mechanism that may not be apparent from the PES alone. For example, dynamics simulations could show whether the tautomerization of this compound is a direct process or if it involves intermediate steps.

Applications in Organic Synthesis and Materials Science

Role as an Intermediate in Complex Organic Synthesis

While direct use is unlikely, the structural features of but-1-ene-1,1-diol suggest its potential as a fleeting intermediate in certain synthetic transformations.

The presence of two hydroxyl groups and a double bond in this compound provides the necessary functionalities for intramolecular cyclization reactions. Conceptually, it could serve as a precursor for the synthesis of various cyclic and heterocyclic compounds. For instance, acid-catalyzed intramolecular addition of one of the hydroxyl groups to the double bond could theoretically lead to the formation of a substituted tetrahydrofuran ring. However, the rapid tautomerization to butanoic acid would likely be the dominant reaction pathway, preventing such cyclizations.

In contrast, more stable unsaturated diols are widely used in the synthesis of cyclic structures. For example, the intramolecular thiol-ene reaction, a powerful tool for forming sulfur-containing heterocycles, utilizes the reaction of a thiol with an alkene. A stable diol with a pendant thiol group could undergo such a reaction.

The diol and alkene functionalities of this compound make it, in theory, a versatile building block for the synthesis of multifunctional molecules. The hydroxyl groups could be functionalized through esterification or etherification, while the double bond could undergo various addition reactions. This would allow for the introduction of diverse chemical moieties onto a four-carbon backbone.

However, the practical application is again hampered by its instability. Research on related, stable diols demonstrates the utility of this concept. For instance, 1,4-butanediol is a versatile precursor to numerous derivatives, including esters, carbamates, and polyesters, through reactions involving its hydroxyl groups. ashland.com

Monomer in Polymer Chemistry

Diols are fundamental monomers in the synthesis of a wide range of polymers, particularly polyesters and polyurethanes. The two hydroxyl groups of a diol can react with dicarboxylic acids or diisocyanates to form long polymer chains.

In principle, this compound could be used as a monomer in condensation polymerization to produce polyesters. The reaction with a dicarboxylic acid would lead to the formation of a polyester with pendant alkene groups along the polymer chain. These unsaturated sites could then be used for post-polymerization modification, such as cross-linking.

However, the instability of the gem-diol would likely lead to the formation of butanoic acid, which would act as a chain terminator rather than a chain propagator in the polymerization process. Studies on the polymerization of stable unsaturated diols, such as cis-2-butene-1,4-diol, have shown the successful synthesis of unsaturated polyesters. researchgate.net These polymers have potential applications in biomedical fields due to their biodegradability and the possibility of further functionalization.

Table 1: Comparison of Potential Polymerization Behavior

MonomerStabilityPotential Polymerization ProductChallenges
This compoundUnstableUnsaturated polyesterTautomerization to butanoic acid, preventing polymerization.
2-Butene-1,4-diol (B106632)StableUnsaturated polyesterControl of stereochemistry and side reactions. researchgate.netnih.gov

This table is based on theoretical considerations and data from related compounds, as no specific polymerization data for this compound is available.

Copolymerization is a technique used to modify the properties of polymers. Theoretically, this compound could be copolymerized with other diols or monomers to introduce unsaturation into the polymer backbone. This could influence the material's properties, such as its flexibility, thermal stability, and reactivity.

Again, the instability of this compound is the primary obstacle. Research on the copolymerization of stable butene-1 with other monomers, like ethylene, has shown that the incorporation of butene-1 can significantly affect the thermal and mechanical properties of the resulting copolymer. researchgate.net For instance, the presence of hydroxyl groups in butene-1 copolymers can accelerate the phase transition of the material. mdpi.com

Precursors for Advanced Functional Materials

The development of advanced functional materials often relies on the use of specialized monomers with unique chemical functionalities. The combination of a diol and an alkene in one molecule, as in this compound, is a desirable feature for creating functional materials. The alkene group can be used for cross-linking or as a site for grafting other molecules, leading to materials with tailored properties.

While this compound itself is not a viable precursor, the concept is well-established with stable analogues. For example, butenediol vinyl alcohol copolymer (BVOH) is used as a water-soluble support material in 3D printing. This demonstrates the potential of incorporating unsaturated diols into polymers to create materials with specific functionalities.

This compound remains a compound of primarily theoretical interest. Its inherent instability, arising from the geminal diol on a double bond, leads to rapid tautomerization to butanoic acid, precluding its isolation and use in most synthetic and materials science applications. While the combination of its functional groups suggests potential as a versatile building block and monomer, these roles are fulfilled by its more stable isomers and other unsaturated diols. Future research, if any, on this compound would likely focus on its transient existence in reaction mechanisms rather than its application as a stable chemical reagent.

Analytical Methodologies for Detection and Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV/Vis)

Spectroscopic methods are fundamental for confirming the molecular structure of But-1-ene-1,1-diol, providing direct evidence for its key functional groups, including the hydroxyl (-OH) groups and the carbon-carbon double bond (C=C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for isolated this compound are not widely published due to its instability, theoretical chemical shifts can be predicted based on its structure. ¹H NMR spectroscopy would be expected to identify the distinct protons in the molecule, including the vinyl proton, the two hydroxyl protons, and the protons of the ethyl group. ¹³C NMR would similarly distinguish the four unique carbon environments. The great sensitivity of hydroxyl proton chemical shifts to factors like solvent, concentration, and temperature would be a key diagnostic feature. researchgate.net

Predicted ¹H NMR Spectral Data for this compound This table presents predicted values based on standard chemical shift ranges for similar structural motifs.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling To
-C(H₃)~0.9 - 1.1Triplet (t)-CH₂-
-C(H₂)-~2.0 - 2.3Quintet (q) or Doublet of Triplets (dt)-CH₃ and =CH-
=C(H)-~5.5 - 6.0Triplet (t)-CH₂-
-(OH)₂Variable (broad singlet, br s)Singlet (s)None (typically)

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the specific functional groups present in this compound. The presence of strong, broad absorption bands for the O-H stretches and a distinct band for the C=C stretch would provide clear evidence for the enol structure. In a mechanistic study of butanal tautomerisation on a Palladium surface, the enol form was identified by a characteristic C-O single bond stretching vibration at 1104 cm⁻¹. rsc.org

Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch-OH3200 - 3600 (Broad)
C-H Stretch (sp²)=C-H3010 - 3095
C-H Stretch (sp³)-C-H2850 - 2975
C=C StretchAlkene1640 - 1680
C-O StretchEnol~1100 - 1200

Ultraviolet/Visible (UV/Vis) Spectroscopy

The C=C chromophore in this compound is expected to result in absorption in the ultraviolet region of the electromagnetic spectrum. While specific experimental data is unavailable, the maximum absorption (λmax) can be estimated by comparison to structurally similar compounds. For example, But-1-ene exhibits a λmax around 175-187 nm. nih.govnist.gov The presence of two hydroxyl groups (auxochromes) attached to one of the carbons of the double bond would likely cause a bathochromic (red) shift to a slightly longer wavelength.

Chromatographic Separation and Analysis for Reaction Mixture Characterization (e.g., GC/MS, HPLC)

Chromatographic techniques are essential for separating this compound from its keto tautomer, starting materials, and other byproducts in a reaction mixture, allowing for qualitative and quantitative analysis.

Gas Chromatography/Mass Spectrometry (GC/MS)

Direct analysis of this compound by GC/MS is challenging. The high temperatures of the GC inlet port would likely cause rapid tautomerization to the more volatile and thermally stable Butanal. Therefore, GC/MS is more commonly used to analyze the stable keto form. To enhance detection and quantification, aldehydes are often derivatized before analysis. mdpi.com A common method involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group of butanal to form a stable oxime that is readily analyzed by GC/MS. researchgate.netgcms.cz The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragmentation pattern.

Example GC/MS Parameters for Analysis of Derivatized Butanal

ParameterTypical Setting
ColumnHP-innowax fused silica (B1680970) capillary column (or similar polar column)
Carrier GasHelium at ~1 mL/min
Inlet Temperature~250 °C
Oven ProgramStart at ~40 °C, ramp to ~200 °C
MS DetectorElectron Impact (EI) at 70 eV
Detection ModeScan or Selected Ion Monitoring (SIM)

High-Performance Liquid Chromatography (HPLC)

HPLC offers a milder analytical approach that may be more suitable for observing the unstable enol form without thermal degradation. Reversed-phase HPLC on a C18 column is a common method for separating short-chain carbonyl compounds and related molecules. mdpi.comherts.ac.uk Since this compound lacks a strong chromophore for UV detection at higher wavelengths, analysis often requires derivatization. Reaction with 2,4-dinitrophenylhydrazine (DNPH) converts carbonyl compounds into their corresponding hydrazones, which are brightly colored and easily detected by a UV or Diode Array Detector (DAD) at wavelengths around 360 nm. chromatographyonline.com This method would primarily quantify the Butanal in the equilibrium mixture, but under specific mobile phase conditions, it could potentially separate the enol if its stability is enhanced.

Example HPLC Conditions for Analysis of Derivatized Butanal

ParameterTypical Setting
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile (B52724) and Water
Flow Rate~1.0 - 1.2 mL/min
Column Temperature~40 °C
DetectorUV or DAD at ~210 nm (for underivatized) or ~360 nm (for DNPH derivatives)
Injection Volume10 - 20 µL

Q & A

Basic Research Questions

Q. How can the molecular weight and structural characteristics of But-1-ene-1,1-diol be accurately determined in experimental settings?

  • Methodology : Use mass spectrometry (MS) for molecular weight validation and nuclear magnetic resonance (NMR) for structural elucidation. Computational tools (e.g., density functional theory) can corroborate experimental data by predicting bond angles and electronic properties. For molecular weight, follow stepwise calculations based on atomic masses (C: 12.0107, H: 1.008, O: 15.9994), as demonstrated for analogous diols like 2-Propene-1,1-diol .

Q. What spectroscopic techniques are most effective for identifying this compound in complex mixtures?

  • Methodology : Combine infrared (IR) spectroscopy to detect hydroxyl (O-H) and alkene (C=C) stretches, and gas chromatography-mass spectrometry (GC-MS) for separation and fragmentation pattern analysis. For aqueous systems, UV-Vis spectroscopy can monitor photodegradation intermediates .

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodology : Optimize reaction conditions (temperature, solvent polarity, and catalyst selection) to minimize side reactions. Purification via fractional distillation or column chromatography is critical. Document procedural details rigorously, as outlined in laboratory reporting standards .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in hydrogen-bonding networks?

  • Methodology : Perform crystallographic studies (e.g., X-ray diffraction) to resolve spatial arrangements, as seen in structurally similar compounds like 4,4'-{2-[3-(naphthalen-1-ylamino)phenyl]but-1-ene-1,1-diyl}diphenol . Pair with quantum mechanical calculations to map electron density distributions.

Q. How can computational methods like non-adiabatic molecular dynamics (NAMD) simulations elucidate the photodegradation pathways of this compound in aqueous environments?

  • Methodology : Simulate excited-state dynamics under UV irradiation to identify intermediates (e.g., propionic acid, formic acid) and reaction barriers. Compare results with experimental photodissociation data from analogous systems like cyclopropanone hydrate .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions regarding the stability of this compound derivatives?

  • Methodology : Apply iterative hypothesis testing: re-examine experimental controls (e.g., solvent purity, temperature gradients) and refine computational parameters (e.g., basis sets, solvation models). Use contradiction analysis frameworks to prioritize variables impacting stability .

Q. How can the bioactivity of this compound derivatives be systematically evaluated for pharmacological applications?

  • Methodology : Design in vitro assays (e.g., receptor-binding studies) with appropriate controls (vehicle, reference agonists/antagonists). Validate results using orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for validating reproducibility in this compound synthesis experiments?

  • Methodology : Use multivariate analysis (ANOVA) to assess batch-to-batch variability. Report confidence intervals for yield and purity metrics. Include "shell" tables to predefine variables (e.g., catalyst loading, reaction time) .

Q. How should researchers document methodological deviations in studies involving this compound to ensure reproducibility?

  • Methodology : Adhere to standardized lab report formats, detailing deviations in the "Materials and Methods" section. Reference prior protocols where applicable and provide raw data appendices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.